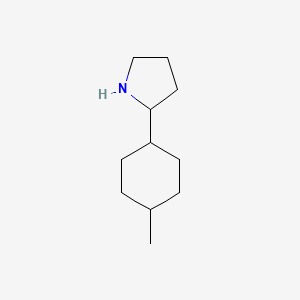

2-(4-Methylcyclohexyl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H21N |

|---|---|

Molecular Weight |

167.29 g/mol |

IUPAC Name |

2-(4-methylcyclohexyl)pyrrolidine |

InChI |

InChI=1S/C11H21N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h9-12H,2-8H2,1H3 |

InChI Key |

COMGHPXJESAATM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)C2CCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methylcyclohexyl Pyrrolidine and Its Derivatives

Strategies for Constructing the Pyrrolidine (B122466) Ring System

The formation of the five-membered pyrrolidine ring is a key step in the synthesis of 2-(4-methylcyclohexyl)pyrrolidine. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern, and stereochemical outcome.

Intramolecular Aminocyclization Approaches

Intramolecular aminocyclization is a powerful method for constructing the pyrrolidine ring. This approach involves the formation of a carbon-nitrogen bond within a single molecule containing both an amine and a reactive functional group, leading to the closure of the ring.

Reductive amination is a widely used and efficient method for the synthesis of N-aryl-substituted pyrrolidines. nih.gov This process typically involves the reaction of a dicarbonyl compound with an amine to form an intermediate C=N bond, which is then reduced to afford the corresponding pyrrolidine. nih.gov A practical approach involves the successive reductive amination of diketones with anilines, catalyzed by iridium complexes via transfer hydrogenation. nih.gov This method has demonstrated good to excellent yields and stereoselectivities. nih.gov The reaction can be performed on a larger scale and even in water, highlighting its potential for industrial applications. nih.gov

| Catalyst | Reactants | Product | Yield | Reference |

| Iridium Complex | Diketone, Aniline | N-Aryl-substituted pyrrolidine | Good to Excellent | nih.gov |

This table summarizes the key components of the iridium-catalyzed reductive amination for the synthesis of N-aryl-substituted pyrrolidines.

Another variation of reductive amination involves the condensation of anilines with 2,5-dimethoxytetrahydrofuran in the presence of sodium borohydride in an acidic aqueous medium, which provides good yields of the corresponding pyrrolidines. organic-chemistry.org

Halocyclization offers a stereoselective route to pyrrolidine derivatives. This method involves the intramolecular reaction of an amine with a double bond, induced by a halogen source. For instance, the bromination of an isolated double bond in a molecule containing an amino group, followed by aminocyclization, provides a highly stereoselective protocol for the formation of the pyrrolidine ring. nih.govrsc.org This strategy is particularly useful for synthesizing subunits found in various biologically active natural products. nih.govrsc.org

| Halogen Source | Substrate | Product | Stereoselectivity | Reference |

| Bromine | Aminoalkene | Brominated Pyrrolidine Derivative | High | nih.govrsc.org |

This table outlines the components and outcome of halocyclization for pyrrolidine synthesis.

Copper-catalyzed intramolecular amination of unactivated C(sp3)-H bonds has emerged as a mild and effective method for synthesizing pyrrolidines. organic-chemistry.org This approach allows for the direct formation of a C-N bond by activating a typically inert C-H bond. The reaction exhibits excellent chemo- and regioselectivity and tolerates a variety of functional groups, providing good yields of the desired pyrrolidine products. organic-chemistry.orgacs.org Mechanistic studies on the copper-catalyzed intramolecular C-H amination of N-halide amides have provided insights into the reaction pathway. nih.gov This method has been successfully applied to the synthesis of both pyrrolidines and piperidines. nih.gov

| Catalyst | Substrate | Product | Selectivity | Reference |

| Copper Complex | N-Haloamide | Pyrrolidine | Chemo- and Regioselective | organic-chemistry.orgacs.orgnih.gov |

This table highlights the key features of copper-catalyzed intramolecular C(sp3)-H amination for pyrrolidine synthesis.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings, including pyrrolidines. wikipedia.org These reactions involve the addition of a 1,3-dipole to a dipolarophile, leading to the formation of the ring in a single, often stereocontrolled, step. wikipedia.orgrsc.org

Azomethine ylides are nitrogen-based 1,3-dipoles that are highly valuable in the synthesis of pyrrolidines through [3+2]-cycloaddition reactions. wikipedia.orgnih.gov These reactions are known for their high regio- and stereoselectivity, allowing for the creation of multiple new stereocenters in a controlled manner. wikipedia.orgnih.gov

Iridium-Catalyzed Azomethine Ylide Cycloadditions: A general and highly selective method for pyrrolidine synthesis involves the iridium-catalyzed reductive generation of both stabilized and unstabilized azomethine ylides from tertiary amides and lactams. nih.govunife.itresearchgate.netacs.org Using Vaska's complex, [IrCl(CO)(PPh3)2], as a catalyst and a silane as a reductant, a wide range of azomethine ylides can be generated under mild conditions. nih.govunife.itresearchgate.netacs.org These ylides then undergo subsequent inter- and intramolecular dipolar cycloaddition reactions with various electron-deficient alkenes to afford structurally complex pyrrolidines with high diastereoselectivity. nih.govunife.itacs.org

| Catalyst | Precursor | Ylide Type | Product | Selectivity | Reference |

| Vaska's Complex | Tertiary Amide/Lactam | Stabilized/Unstabilized | Highly Substituted Pyrrolidine | High Diastereoselectivity | nih.govunife.itresearchgate.netacs.org |

This table summarizes the iridium-catalyzed generation of azomethine ylides and their application in pyrrolidine synthesis.

Silver-Catalyzed Azomethine Ylide Cycloadditions: Silver catalysts are also effective in promoting the 1,3-dipolar cycloaddition of azomethine ylides. For example, the reaction of imines derived from α-amino esters with nitrostyrenes in the presence of silver acetate and triethylamine generates N-metallo azomethine ylides, which then undergo cycloaddition to yield pyrrolidinyl β-lactams as single diastereomers. nih.gov Silver-catalyzed reactions have also been employed in dynamic systemic resolution processes involving α-iminonitriles in a tandem 1,3-dipolar cycloaddition, leading to the formation of a single pyrrolidine product with good yield and enantiopurity. rsc.org Furthermore, the silver-catalyzed cycloaddition of azomethine ylides with β-boryl acrylates provides 3-borylpyrrolidine derivatives in high yields and with complete endo selectivity. acs.org

| Catalyst | Reactants | Product | Selectivity | Reference |

| Silver Acetate | Imine, Nitrostyrene | Pyrrolidinyl β-lactam | Diastereoselective | nih.gov |

| Silver/Taniaphos | α-Iminonitrile | Pyrrolidine | Enantioselective | rsc.org |

| Silver Acetate/dppe | Azomethine Ylide, β-Boryl Acrylate | 3-Borylpyrrolidine | Endo Selective | acs.org |

This table provides an overview of silver-catalyzed azomethine ylide cycloadditions for the synthesis of various pyrrolidine derivatives.

Regioselectivity and Stereoselectivity in Cycloadditions

Cycloaddition reactions, particularly the [3+2] cycloaddition involving azomethine ylides, are powerful methods for constructing the pyrrolidine ring in a single, convergent step. nih.govresearchgate.net These reactions can generate up to four new stereocenters, making control of regioselectivity and stereoselectivity paramount. wikipedia.org

Azomethine ylides, which act as 1,3-dipoles, are often generated in situ and react with dipolarophiles like alkenes to form pyrrolidines. wikipedia.org For the synthesis of this compound, the reaction would typically involve an azomethine ylide derived from an amino acid and 4-methylcyclohexanecarbaldehyde, which then reacts with a suitable dipolarophile.

The regioselectivity of the cycloaddition is dictated by the electronic and steric properties of the substituents on both the azomethine ylide and the alkene. Generally, the reaction proceeds to form the sterically less hindered product. The stereoselectivity can be controlled through several means. Substrate-controlled diastereoselectivity is common when chiral reactants are used. acs.org For instance, the use of a chiral N-tert-butanesulfinyl group on an azadiene dipolarophile can direct the approach of the azomethine ylide, leading to high diastereoselectivity in the resulting polysubstituted pyrrolidine. acs.org The stereochemical information of the azomethine ylide can also be retained in the product, especially when the ylide is generated via the ring-opening of an aziridine. wikipedia.org

The choice of catalyst can also influence the outcome. Metal catalysts, such as those based on silver or copper, can coordinate to the reactants, organizing the transition state to favor a specific regio- and stereoisomer. acs.orgnih.gov

Table 1: Representative [3+2] Cycloaddition for Pyrrolidine Synthesis

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| Azomethine ylide (from amino acid ester and aldehyde) | Electron-deficient alkene | Heat or Lewis Acid (e.g., AgOAc, Cu(I)) | Forms substituted pyrrolidine ring with control over up to four stereocenters. | nih.govnih.gov |

| Chiral N-tert-butanesulfinylazadiene | Azomethine ylide | Ag₂CO₃ | Highly diastereoselective synthesis of densely substituted pyrrolidines. | acs.org |

Multicomponent Reactions for Pyrrolidine Formation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms from the starting materials. tandfonline.comresearchgate.net This approach offers significant advantages in terms of step- and atom-economy for the synthesis of diverse heterocyclic scaffolds like pyrrolidines. tandfonline.comnih.gov

Several MCRs have been developed for the synthesis of functionalized pyrrolidines. mdpi.com A common strategy involves the in situ generation of an azomethine ylide from an aldehyde (e.g., 4-methylcyclohexanecarbaldehyde) and an α-amino acid, which then undergoes a 1,3-dipolar cycloaddition with a third component, the dipolarophile. tandfonline.com This one-pot, three-component reaction can rapidly generate complex pyrrolidine structures. nih.gov

The diastereoselectivity of these MCRs can be high, often controlled by the stereochemistry of the starting amino acid. nih.gov For example, a titanium tetrachloride-catalyzed MCR between an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane reagent can produce highly substituted pyrrolidines with up to three contiguous stereocenters in a single step. nih.gov

Table 2: Multicomponent Reactions for Pyrrolidine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Aldehyde, Amino Acid Ester, Chalcone | K₂CO₃, I₂ | Pyrrolidine-2-carboxylates | One-pot synthesis via Michael addition. | tandfonline.com |

| Phenyldihydrofuran, N-tosyl imino ester, Silane | TiCl₄ | Functionalized Pyrrolidines | Highly diastereoselective; creates up to three stereocenters. | nih.gov |

| Aldehyde, Amine, Cyclopropane dicarboxylate | CeCl₃ | Substituted Pyrrolidines | Three-component reaction under ultrasonic conditions. | tandfonline.com |

Functionalization of Pre-Formed Pyrrolidine Rings

An alternative to constructing the pyrrolidine ring is the functionalization of a pre-existing pyrrolidine scaffold. This approach is particularly useful for introducing substituents at specific positions. A well-established method involves the asymmetric lithiation of N-Boc-pyrrolidine, typically using a strong base like s-butyllithium in the presence of a chiral ligand such as sparteine, followed by quenching the resulting organolithium species with an electrophile. whiterose.ac.uk To synthesize this compound, a suitable electrophile containing the 4-methylcyclohexyl moiety would be required. However, this method can be limited by the need for cryogenic temperatures and pyrophoric reagents. whiterose.ac.uk

More recent strategies focus on the direct C–H functionalization of pyrrolidines, which offers a more streamlined route to substituted derivatives. nih.gov These reactions avoid the need for pre-functionalization of the starting material. Additionally, ring-contraction strategies, such as the photo-promoted reaction of pyridines with silylborane, can produce functionalized pyrrolidine skeletons that serve as versatile building blocks for further derivatization. nih.gov Similarly, the oxidative ring contraction of piperidine derivatives can be selectively tuned to yield pyrrolidin-2-ones, which can be further modified. rsc.orgresearchgate.net

Asymmetric Synthesis of Chiral this compound

The creation of chiral 2-substituted pyrrolidines with high enantiopurity is of great importance, as the stereochemistry often dictates biological activity or catalytic efficacy. unibo.it Several strategies have been developed to achieve this, including the use of chiral auxiliaries, organocatalysis, and metal-catalyzed reactions. nih.govacs.org

Chiral Auxiliary-Directed Synthesis

Chiral auxiliary-based methods involve covalently attaching a chiral molecule to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is set, the auxiliary is removed. One classic approach involves the use of chiral auxiliaries derived from amino alcohols, such as (R)-phenylglycinol. nih.govacs.org

In a typical sequence, the chiral auxiliary is condensed with an aldehyde to form a chiral imine. A diastereoselective addition of a nucleophile, such as a Grignard reagent (e.g., (4-methylcyclohexyl)magnesium bromide), to this imine establishes the desired stereocenter. acs.org Subsequent cyclization and removal of the auxiliary furnish the enantiomerically enriched 2-substituted pyrrolidine. This methodology has been successfully applied to the synthesis of various trans-2,5-disubstituted pyrrolidines. nih.gov

Another powerful strategy, termed "self-reproduction of chirality," uses proline itself as the chiral source. Proline is condensed with an aldehyde (e.g., pivalaldehyde) to form a bicyclic lactone. Deprotonation of this intermediate generates a chiral, non-racemic enolate that can react with various electrophiles with high diastereoselectivity. Subsequent cleavage of the product releases the α-substituted proline derivative with retention of configuration. researchgate.net

Organocatalytic Asymmetric Approaches

Asymmetric organocatalysis, which uses small, chiral organic molecules to catalyze enantioselective transformations, has emerged as a powerful tool in modern organic synthesis. nih.govnih.gov Proline and its derivatives are among the most successful organocatalysts, capable of activating substrates through the formation of enamine or iminium ion intermediates. unibo.itresearchgate.net

For the synthesis of chiral pyrrolidines, organocatalysts like diarylprolinol silyl (B83357) ethers are highly effective. unibo.ittcichemicals.com These catalysts can promote asymmetric [3+2] cycloadditions between aldehydes and azomethine ylides, controlling the facial selectivity of the reaction to produce highly enantioenriched pyrrolidines. researchgate.net The catalyst's bulky substituents create a defined chiral pocket that shields one face of the reactive intermediate, directing the attack of the other reactant to the opposite face. unibo.it

Michael additions of aldehydes to nitroalkenes, catalyzed by proline derivatives, can also serve as a key step in the synthesis of chiral pyrrolidines. researchgate.net The resulting chiral Michael adduct can then undergo subsequent cyclization to form the pyrrolidine ring.

Table 3: Organocatalysts in Asymmetric Pyrrolidine Synthesis

| Catalyst Type | Reaction | Key Feature | Reference |

|---|---|---|---|

| L-Proline | Intermolecular Aldol (B89426) / [3+2] Cycloaddition | Readily available, catalyzes via enamine/iminium activation. | nih.govresearchgate.net |

| Diarylprolinol Silyl Ethers (Hayashi-Jørgensen catalysts) | Michael Addition / α-functionalization | Highly effective for asymmetric functionalization of aldehydes. | unibo.ittcichemicals.com |

| Bifunctional Prolinamide-Thiourea | Michael Addition | Synergistic activation of nucleophile and electrophile via hydrogen bonding. | nih.govresearchgate.net |

Metal-Catalyzed Enantioselective Routes

Transition metal catalysis offers a versatile platform for the asymmetric synthesis of pyrrolidines. Chiral ligands coordinated to a metal center can create a chiral environment that effectively induces enantioselectivity in a variety of transformations. nih.gov

Copper(I) and silver(I) complexes bearing chiral ligands are widely used to catalyze the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. nih.gov This approach allows for the stereocontrolled synthesis of enantioenriched pyrrolidines. nih.gov For example, a practical asymmetric synthesis of a highly substituted N-acylpyrrolidine was achieved using a [3+2] cycloaddition catalyzed by a complex of silver acetate and a cinchona alkaloid, which served as both a ligand and a base. sigmaaldrich.com

Palladium-catalyzed reactions have also been developed for the enantio- and diastereoselective synthesis of pyrrolidine derivatives. One strategy involves an intramolecular nucleopalladation of a tethered amine onto an alkene, followed by the trapping of an intermediate by a second, external nucleophile. This cascade process can construct complex pyrrolidines with high selectivity. nih.gov Furthermore, rhodium(II)-catalyzed asymmetric C–H amination reactions provide a de novo strategy from simple hydrocarbons, offering a streamlined route to chiral 2,5-disubstituted pyrrolidines. acs.org

Diastereoselective Synthesis of Stereoisomers

The synthesis of specific stereoisomers of this compound presents a significant challenge due to the presence of at least two chiral centers: the C2 position of the pyrrolidine ring and the C1 and C4 positions of the cyclohexyl ring. This complexity gives rise to multiple diastereomers, including (2R,1'R), (2R,1'S), (2S,1'R), and (2S,1'S) configurations, further complicated by the cis and trans relationship of the substituents on the cyclohexane (B81311) ring.

Several stereoselective strategies applicable to 2-alkylpyrrolidines can be adapted for this target molecule. One prominent approach involves the diastereoselective addition of organometallic reagents to chiral imines or iminium ions. For instance, the addition of a 4-methylcyclohexyl Grignard reagent to a chiral N-sulfinylimine derived from a suitable precursor can afford the desired pyrrolidine with a high degree of stereocontrol. The stereochemical outcome is often dictated by the chiral auxiliary on the nitrogen atom, which directs the nucleophilic attack of the Grignard reagent to one face of the C=N double bond nih.govacs.orgresearchgate.netchemrxiv.orgacs.org.

Another powerful method is the diastereoselective alkylation of proline-derived enolates. Chiral auxiliaries attached to the proline scaffold, such as in oxazolidinone or imidazolidinone derivatives, can effectively control the direction of electrophilic attack nih.govnih.gov. By using a reactive derivative of 4-methylcyclohexane as the electrophile, it is possible to synthesize the target compound with high diastereoselectivity. The choice of the chiral auxiliary and reaction conditions can allow for the selective formation of either cis or trans configured products nih.gov.

Furthermore, biocatalytic methods offer a promising route. Transaminases can be employed for the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones acs.org. A custom-synthesized 1-chloro-5-(4-methylcyclohexyl)pentan-2-one could potentially be converted into the corresponding chiral amine by an engineered transaminase, which would then undergo spontaneous intramolecular cyclization to yield enantiomerically enriched this compound acs.org.

| Method | Key Principle | Potential Stereocontrol | Reference Analogy |

| Grignard Addition | Addition of 4-methylcyclohexyl-MgBr to a chiral N-sulfinylimine. | High diastereoselectivity at C2 of the pyrrolidine ring. | nih.govacs.orgacs.org |

| Proline Alkylation | Alkylation of a chiral proline-derived enolate with a 4-methylcyclohexyl halide. | High diastereoselectivity, tuneable for cis or trans products. | nih.govnih.govacs.org |

| Biocatalysis | Asymmetric amination of a custom ω-chloroketone using a transaminase. | High enantioselectivity for either (R) or (S) enantiomer at C2. | acs.org |

Introduction and Functionalization of the 4-Methylcyclohexyl Moiety

The construction of the this compound scaffold requires robust methods for introducing the substituted cyclohexyl ring.

Direct Coupling Strategies (e.g., Cross-Coupling Reactions)

Direct coupling reactions represent a convergent approach to forming the C-C bond between the pyrrolidine ring and the 4-methylcyclohexyl moiety.

Grignard Reactions: A common strategy involves the reaction of a 4-methylcyclohexylmagnesium halide (a Grignard reagent) with a suitable electrophilic pyrrolidine precursor. This could be an N-protected 2-halopyrrolidine or, more commonly, an N-protected pyrroline or a cyclic N-acyliminium ion derived from a 2-methoxypyrrolidine. The addition to cyclic imines is a well-established method for synthesizing 2-substituted pyrrolidines acs.org. The diastereoselectivity of such additions can be controlled by a chiral group on the nitrogen nih.govacs.orgresearchgate.netacs.orgnih.gov.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are theoretically applicable. This would involve the coupling of an organoborane derivative of 4-methylcyclohexane (e.g., 4-methylcyclohexylboronic acid) with an N-protected 2-halopyrrolidine. While highly effective for aryl and vinyl substituents, the use of alkylboronic acids for C(sp³)-C(sp³) coupling with alkyl halides can be more challenging but is an area of active research.

Stereocontrol in Cyclohexyl Ring Substitution

Controlling the stereochemistry of the 1,4-disubstituted cyclohexane ring is critical. The cis and trans isomers of 4-methylcyclohexyl derivatives often exhibit different physical and biological properties. The thermodynamic stability generally favors the trans isomer, where both substituents can occupy equatorial positions in the chair conformation, minimizing steric strain from 1,3-diaxial interactions.

A potential synthetic strategy to achieve stereocontrol is through the diastereoselective reduction of a precursor containing an unsaturated cyclohexyl ring. For example, a precursor such as N-protected 2-(4-methylenecyclohexyl)pyrrolidine or 2-(4-methylcyclohex-1-en-1-yl)pyrrolidine could be subjected to catalytic hydrogenation. The choice of catalyst (e.g., Pd/C, PtO₂, Rhodium catalysts) and reaction conditions can influence the facial selectivity of hydrogen addition, leading to enrichment of either the cis or trans diastereomer. The existing stereocenter at the C2 position of the pyrrolidine ring can act as a chiral director for this reduction.

Derivatization of the Cyclohexyl Ring

Functionalization of the pre-formed 4-methylcyclohexyl ring allows for the synthesis of various derivatives. Reactions can be targeted at the methyl group or the C-H bonds of the cyclohexane ring itself.

Methyl Group Functionalization: The methyl group can be a handle for further derivatization. For example, radical halogenation could introduce a bromine or chlorine atom, creating a reactive site for subsequent nucleophilic substitution or elimination reactions.

Ring Functionalization: Directed C-H activation or oxidation reactions could introduce functional groups like hydroxyl or carbonyl groups onto the cyclohexane ring. The regioselectivity of such reactions can be challenging but may be guided by the existing substituents or by using specific catalysts.

Precursor Synthesis and Intermediate Chemistry

The synthesis of this compound relies on the availability of key precursors and the strategic management of reactive intermediates.

Development of Chiral Building Blocks

Access to enantiomerically pure forms of the target compound often begins with the synthesis of chiral building blocks that already contain one of the key structural motifs.

From the Chiral Pool: L-proline and L-pyroglutamic acid are common starting materials for the synthesis of chiral pyrrolidine derivatives nih.govmdpi.com. A strategy could involve the C2-alkylation of a protected proline derivative with a suitable 4-methylcyclohexyl electrophile nih.govnih.govacs.org. This approach leverages the inherent chirality of proline to establish the stereocenter at the C2 position.

Synthesis of Chiral Acyclic Precursors: An alternative is to construct the pyrrolidine ring from a chiral acyclic precursor that already bears the 4-methylcyclohexyl group. Examples of such precursors include:

Chiral Amino Alcohols: A chiral amino alcohol, such as (R)- or (S)-1-amino-5-(4-methylcyclohexyl)pentan-2-ol, can be cyclized via a Mitsunobu reaction or by converting the alcohol into a leaving group to induce intramolecular nucleophilic substitution by the amine.

Chiral ω-Halo Ketones: A ketone like 1-chloro-5-(4-methylcyclohexyl)pentan-2-one can serve as a substrate for biocatalytic reductive amination, which simultaneously forms the chiral amine and sets the stage for cyclization acs.org.

The synthesis of these chiral precursors themselves represents a significant synthetic challenge, often requiring asymmetric synthesis or resolution of racemic mixtures.

| Precursor Type | Synthetic Utility | Key Reactions for Pyrrolidine Formation | Reference Analogy |

| Chiral Proline Derivatives | Utilizes existing stereocenter from the chiral pool. | Diastereoselective alkylation at C2. | nih.govnih.govacs.orgnih.gov |

| Chiral Amino Alcohols | Acyclic precursor with pre-installed stereocenter and substituent. | Mitsunobu reaction, Intramolecular SN2 cyclization. | N/A |

| Chiral ω-Halo Ketones | Substrate for biocatalytic or chemical asymmetric amination. | Reductive amination followed by intramolecular cyclization. | acs.org |

Optimization of Synthetic Pathways for Yield and Selectivity

The efficient synthesis of this compound and its derivatives hinges on the careful optimization of reaction pathways to maximize both chemical yield and stereoselectivity. Research in the broader field of 2-substituted pyrrolidine synthesis has identified several key strategies to achieve these goals, including the use of chiral auxiliaries, catalytic asymmetric methods, and biocatalysis. These approaches can be adapted and fine-tuned for the specific steric and electronic demands of the 4-methylcyclohexyl substituent.

A prominent strategy for achieving high diastereoselectivity in the synthesis of 2-substituted pyrrolidines involves the reductive cyclization of γ-chloro-N-tert-butanesulfinyl ketimines. This method offers a high degree of stereocontrol by leveraging a chiral auxiliary. The choice of reducing agent has been demonstrated to be a critical factor in determining the stereochemical outcome. For instance, the use of lithium tri-sec-butylborohydride (LiBHEt3) can afford (S,R)-N-tert-butanesulfinyl-2-substituted pyrrolidines with high yield and diastereoselectivity. Conversely, switching the reducing agent to a combination of diisobutylaluminium hydride (DIBAL-H) and lithium bis(trimethylsilyl)amide (LiHMDS) can lead to the corresponding (S,S)-epimers, also with excellent yield and stereocontrol nih.gov. This dual-reagent control allows for the selective synthesis of either diastereomer from a common precursor.

The following table illustrates the effect of the reducing agent on the diastereoselectivity and yield for the synthesis of various 2-substituted pyrrolidines, providing a model for the potential optimization of this compound synthesis.

Table 1: Effect of Reducing Agent on Diastereoselective Reductive Cyclization

| Substituent (R) | Reducing Agent | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|

| Phenyl | LiBHEt₃ | 99:1 | 95 |

| Phenyl | DIBAL-H/LiHMDS | 1:99 | 92 |

| 2-Thienyl | LiBHEt₃ | 99:1 | 98 |

| 2-Thienyl | DIBAL-H/LiHMDS | 1:99 | 96 |

| Isopropyl | LiBHEt₃ | 99:1 | 88 |

| Isopropyl | DIBAL-H/LiHMDS | 1:99 | 87 |

Another powerful approach for the enantioselective synthesis of 2-substituted pyrrolidines is through biocatalysis, specifically using transaminases. This method involves the asymmetric amination of a prochiral ketone, which can then undergo an intramolecular cyclization to form the pyrrolidine ring. Transaminases have been shown to be effective for substrates with bulky substituents, making this a promising route for the synthesis of this compound nih.gov. The optimization of this pathway involves screening different transaminases (both (R)- and (S)-selective) and reaction conditions such as temperature, pH, and co-solvents to achieve high enantiomeric excess (ee) and analytical yield nih.gov.

The table below presents data from the transaminase-catalyzed synthesis of various 2-substituted pyrrolidines, highlighting the potential for achieving high enantioselectivity.

Table 2: Enantioselective Synthesis of 2-Substituted Pyrrolidines using Transaminases

| Substituent (R) | Transaminase | Enantiomeric Excess (ee, %) | Analytical Yield (%) |

|---|---|---|---|

| Phenyl | (R)-selective | >99.5 | 85 |

| p-Chlorophenyl | (R)-selective | >99.5 | 90 |

| p-Methoxyphenyl | (S)-selective | >99.5 | 75 |

| Methyl | (S)-selective | 98 | 60 |

Furthermore, the catalytic hydrogenation of substituted pyrroles represents a viable pathway for accessing highly functionalized pyrrolidines with excellent diastereoselectivity. This method can generate up to four new stereocenters in a single step acs.orgfigshare.com. The optimization of this process involves the selection of an appropriate catalyst, typically a rhodium-based heterogeneous catalyst, and the fine-tuning of reaction parameters such as hydrogen pressure and reaction time acs.org. The directing effect of existing substituents on the pyrrole ring is crucial for controlling the stereochemical outcome of the hydrogenation.

Research into the Rh-catalyzed asymmetric hydrogenation of α-aryl enamides, which can be precursors to 2-substituted pyrrolidines, has also shown the importance of ligand design and reaction conditions in achieving high enantioselectivity mdpi.com. The choice of solvent and hydrogen pressure can significantly impact the enantiomeric excess of the product mdpi.com.

While direct synthetic data for this compound is not extensively available, the principles derived from the synthesis of structurally related 2-alkyl and 2-cycloalkyl pyrrolidines provide a solid framework for the optimization of its synthetic pathways. The judicious selection of chiral auxiliaries, catalysts, and reaction conditions is paramount to achieving high yields and the desired stereochemical purity.

Advanced Spectroscopic and Analytical Characterization of 2 4 Methylcyclohexyl Pyrrolidine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-(4-Methylcyclohexyl)pyrrolidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized to unambiguously assign all proton and carbon signals and to determine the compound's conformational preferences.

¹H NMR for Proton Connectivity and Multiplicity

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple stereoisomers (diastereomers and enantiomers) arising from the two chiral centers (C2 of the pyrrolidine (B122466) ring and C1 and C4 of the cyclohexyl ring, depending on cis/trans isomerism). The spectrum would display a series of multiplets for the protons on the pyrrolidine and cyclohexyl rings.

Key expected signals would include:

A doublet for the methyl group on the cyclohexane (B81311) ring, likely in the upfield region (around 0.8-1.0 ppm).

A complex set of overlapping multiplets for the methylene (B1212753) and methine protons of the cyclohexane and pyrrolidine rings, spanning a broad range from approximately 1.0 to 3.5 ppm.

A distinct multiplet for the proton at C2 of the pyrrolidine ring, which is attached to the cyclohexyl group. Its chemical shift would be influenced by the nitrogen atom and the bulky substituent.

Signals for the N-H proton of the pyrrolidine ring, which may be broad and its chemical shift dependent on the solvent and concentration.

The coupling constants (J-values) between adjacent protons would be crucial for determining the relative stereochemistry of the substituents on the cyclohexane ring (axial vs. equatorial) and for establishing the connectivity of the protons within the spin systems of both rings.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shifts for similar structural motifs.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (Hz) |

|---|---|---|---|

| Cyclohexyl-CH₃ | 0.85 - 0.95 | d | J = 6.5 - 7.5 |

| Cyclohexyl-CH₂ | 1.00 - 1.90 | m | - |

| Cyclohexyl-CH | 1.20 - 2.00 | m | - |

| Pyrrolidine-CH₂ (C3, C4) | 1.50 - 2.20 | m | - |

| Pyrrolidine-CH (C2) | 2.80 - 3.20 | m | - |

| Pyrrolidine-CH₂ (C5) | 2.90 - 3.40 | m | - |

| Pyrrolidine-NH | 1.50 - 3.00 (variable) | br s | - |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments. For this compound, distinct signals would be expected for each carbon atom in the molecule. The chemical shifts would be indicative of the type of carbon (CH₃, CH₂, CH). The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be instrumental in distinguishing between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shifts for similar structural motifs. For example, the chemical shifts for a simple pyrrolidine ring are around 25.7 ppm (C3, C4) and 47.0 ppm (C2, C5). chemicalbook.com The presence of the 4-methylcyclohexyl substituent would alter these values.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Cyclohexyl-CH₃ | 20 - 25 |

| Pyrrolidine-C3, C4 | 24 - 35 |

| Cyclohexyl-CH₂ | 30 - 40 |

| Cyclohexyl-CH | 30 - 45 |

| Pyrrolidine-C5 | 45 - 50 |

| Pyrrolidine-C2 | 60 - 70 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment

Two-dimensional NMR experiments are essential for assembling the complete molecular structure and determining the stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. Cross-peaks in the COSY spectrum would connect adjacent protons, allowing for the tracing of the spin systems within the pyrrolidine and cyclohexyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. nih.gov Each cross-peak links a proton signal to the carbon signal of the atom it is attached to, enabling the definitive assignment of the carbon skeleton based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. nih.gov HMBC is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the pyrrolidine ring to the cyclohexyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, typically within 5 Å. This is a powerful tool for determining the stereochemistry and conformational preferences of the molecule. For instance, NOESY correlations could help establish the cis or trans relationship of substituents on the cyclohexane ring and the relative orientation of the two rings. Studies on similar pyrrolidine-containing oligopeptides have demonstrated the utility of NOESY in elucidating conformational details. frontiersin.org

Dynamic NMR Studies for Conformational Exchange

The 4-methylcyclohexyl group in this compound can undergo ring-flipping between two chair conformations. Similarly, the pyrrolidine ring is not planar and exists in various envelope and twisted conformations. nih.gov These conformational changes can often be studied using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is raised, the exchange rate increases, leading to coalescence of the signals and eventually to time-averaged signals at high temperatures. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers and thermodynamics of the conformational processes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₁H₂₁N), the expected exact mass of the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally measured value to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule would be performed to study its fragmentation pathways. The fragmentation pattern provides valuable structural information. For α-pyrrolidinophenone synthetic cathinones, a characteristic fragmentation is the loss of the pyrrolidine ring. wvu.edu A similar initial fragmentation for this compound would be the cleavage of the C-C bond between the two rings.

Table 3: Predicted HRMS Fragments for this compound This table presents plausible fragment ions and their calculated exact masses.

| Fragment Ion | Proposed Structure | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₂₂N⁺ | 168.1747 |

| [M-CH₃]⁺ | C₁₀H₁₉N⁺ | 153.1512 |

| [C₇H₁₃]⁺ | 4-methylcyclohexyl cation | 97.1012 |

| [C₄H₈N]⁺ | Protonated pyrrolidine fragment | 70.0651 |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation of the different stereoisomers of this compound and for the assessment of its chemical purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): Due to its likely volatility, this compound and its analogs can be analyzed by GC. A GC-MS system would allow for the separation of isomers and their identification based on their mass spectra. The use of chiral GC columns would be necessary for the separation of the enantiomers. Studies on other 2-substituted pyrrolidines have demonstrated the successful use of chiral GC for determining enantiomeric excess. nih.govacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and purification of the compound. For the separation of the enantiomers, chiral stationary phases (CSPs) would be employed. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the resolution of a wide range of chiral compounds, including those containing pyrrolidine rings. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol, would be optimized to achieve the best separation.

The purity of the synthesized compound would be determined by integrating the peak areas in the chromatograms from GC or HPLC analysis. A high purity level (e.g., >95%) is generally required for subsequent applications.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric purity of chiral compounds like this compound. This method separates enantiomers, which are non-superimposable mirror images of each other, allowing for their quantification. chromatographyonline.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.comnih.gov

The choice of the CSP is critical for successful enantioseparation. For pyrrolidine derivatives and related compounds, polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used. These are often coated or immobilized on a silica (B1680970) support. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selectors on the CSP.

In a typical chiral HPLC setup for analyzing this compound analogs, a normal-phase or reversed-phase mobile phase is used. Normal-phase chromatography often employs mixtures of alkanes (like hexane) and alcohols (like isopropanol), sometimes with an amine additive such as diethylamine (B46881) (DEA) to improve peak shape and resolution. nih.gov Reversed-phase methods typically use mixtures of water and organic solvents like acetonitrile (B52724) or methanol. nih.gov

The development of a chiral HPLC method involves optimizing several parameters to achieve baseline separation of the enantiomers. nih.gov These parameters include the choice of the chiral column, the composition of the mobile phase, the flow rate, and the column temperature. nih.gov For instance, a study on the enantiomeric separation of hydroxychloroquine, which also contains a chiral center, demonstrated the successful use of a Chiralpak AD-H column with a mobile phase of n-hexane and isopropanol (B130326) containing DEA. nih.gov The method was validated for its accuracy, precision, and sensitivity, which are crucial aspects of quality control for chiral drugs. chromatographyonline.comnih.gov

Table 1: Representative Chiral HPLC Conditions for Amine-Containing Compounds

| Parameter | Condition | Reference |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) | nih.gov |

| Mobile Phase | n-Hexane/Isopropanol with 0.1-0.5% Diethylamine (DEA) | nih.gov |

| Flow Rate | 0.5 - 1.5 mL/min | nih.gov |

| Detection | UV at a suitable wavelength (e.g., 220 nm) | nih.gov |

| Column Temperature | 20-40 °C | nih.gov |

This table presents typical starting conditions for the chiral separation of amine-containing compounds like this compound. Optimization is generally required for specific analogs.

The enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, is calculated from the peak areas of the two enantiomers in the chromatogram. A high e.e. is often a critical requirement for pharmacologically active compounds, as different enantiomers can have distinct biological activities and toxicities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While this compound itself may be amenable to GC-MS analysis, derivatization is often employed to improve its volatility and chromatographic behavior.

Derivatization involves chemically modifying the analyte to create a more suitable derivative for GC-MS analysis. For pyrrolidine derivatives, common derivatization strategies include acylation, silylation, or the formation of carbamates. These modifications can increase the volatility of the compound and introduce specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation. For instance, perfluorinated derivatives are often used to enhance volatility and sensitivity, especially for detection using electron-capture negative-ion chemical ionization (ECNICI). nih.gov

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the inside of the column and the mobile gas phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Table 2: Potential Derivatization Reagents for GC-MS Analysis of Pyrrolidine Analogs

| Derivatization Reagent | Derivative Type | Purpose |

| Pentafluoropropionic Anhydride (PFPA) | Perfluoroacyl | Increases volatility and electron-capture response. nih.gov |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) | Increases volatility and thermal stability. |

| Ethyl Chloroformate | Carbamate | Stabilizes the amine for analysis. |

This table lists common derivatization reagents that could be employed for the GC-MS analysis of this compound and its analogs.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique widely used in organic synthesis to monitor the progress of chemical reactions. youtube.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. youtube.com For the synthesis of this compound and its analogs, TLC is an invaluable tool for determining the optimal reaction time and ensuring the reaction has gone to completion. acs.org

TLC operates on the principle of separation by polarity. khanacademy.org A small spot of the reaction mixture is applied to a TLC plate, which is typically a glass or aluminum sheet coated with a thin layer of a stationary phase, most commonly silica gel. khanacademy.org The plate is then placed in a developing chamber containing a suitable mobile phase (a solvent or mixture of solvents). The mobile phase moves up the plate by capillary action, and the components of the mixture are separated based on their differential affinity for the stationary and mobile phases. youtube.com Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds have a stronger interaction with the polar silica gel and move a shorter distance. youtube.com

Since this compound and many of its precursors are amines, they may not be visible on the TLC plate under UV light unless they contain a UV-active chromophore. youtube.com Therefore, a staining agent is often required for visualization. Several stains are suitable for detecting amines and other functional groups. rochester.eduwashington.edu

Table 3: Common TLC Stains for Visualizing Pyrrolidine Analogs

| Staining Agent | Preparation | Visualization | Target Functional Groups | Reference |

| Ninhydrin (B49086) | 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid. | Heat | Primary and secondary amines (often yields colored spots). | rochester.edu |

| Potassium Permanganate (KMnO4) | 1.5 g KMnO4, 10 g K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. | Yellow spots on a purple background. | Compounds that can be oxidized (e.g., alkenes, alcohols, amines). | washington.edu |

| p-Anisaldehyde | A solution of p-anisaldehyde, sulfuric acid, and acetic acid in ethanol. | Heat | Nucleophilic groups (yields various colored spots). | washington.edu |

The Rf value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, and temperature). tcichemicals.com By comparing the Rf values of the spots in the reaction mixture to those of the starting materials, the progress of the reaction can be effectively monitored.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules like this compound, this method can unambiguously establish the solid-state structure and, crucially, the absolute configuration of its stereocenters.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles.

For chiral molecules, X-ray crystallography using anomalous dispersion can determine the absolute configuration without the need for a reference to a known chiral center. This is particularly important for novel compounds where the stereochemistry cannot be easily inferred from the synthetic route. The pyrrolidine ring itself is known to adopt various conformations, such as an envelope or twisted-chair form, and X-ray crystallography can precisely define this puckering in the solid state. researchgate.net

While no specific X-ray crystal structure of this compound was found in the provided search results, studies on related pyrrolidine derivatives highlight the power of this technique. For instance, the analysis of chiral 4-pyrrolidinyl substituted 2(5H)-furanones revealed unexpected chiroptical properties arising from the distortion of the C4-N1 bond, a detail elucidated through X-ray diffraction data. nih.gov Similarly, the synthesis of enantioenriched 2,2-disubstituted pyrrolidines often relies on X-ray crystallography to confirm the stereochemistry of the products. nih.gov

Table 4: Representative Crystallographic Data for a Pyrrolidine Derivative

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| Volume | V = XXXX.X ų |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.XXX g/cm³ |

This table provides an example of the type of data obtained from an X-ray crystallographic analysis. The specific values would be unique to the crystal structure of this compound or its derivatives.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. These methods probe the vibrational modes of a molecule, which are characteristic of its structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavelength. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed, resulting in a peak in the FT-IR spectrum.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the different types of bonds present. The N-H stretch of the secondary amine in the pyrrolidine ring typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and cyclohexyl groups would be observed in the 2850-3000 cm⁻¹ region. C-N stretching vibrations usually appear in the 1020-1250 cm⁻¹ range. The fingerprint region, from approximately 1500 cm⁻¹ to 400 cm⁻¹, contains a complex pattern of peaks corresponding to various bending and stretching vibrations that are unique to the molecule as a whole. Studies on related pyrrolidine derivatives, such as 4-methoxyphencyclidine, show significant aliphatic C-H absorbance in the 2800-3000 cm⁻¹ range and a rich fingerprint region that is useful for discrimination. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser beam and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational energy levels of the molecule. While FT-IR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups often produce strong Raman signals.

For this compound, Raman spectroscopy would also be expected to show characteristic peaks for the C-H and C-C bonds of the cyclohexyl and pyrrolidine rings. The C-N bond may also be Raman active. Studies on pyrrolidine-derivatized materials have shown that Raman spectroscopy can be used to characterize the structural changes upon functionalization. researchgate.net

Table 5: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H (secondary amine) | Stretch | 3300-3500 (weak-medium) | FT-IR |

| C-H (aliphatic) | Stretch | 2850-3000 (strong) | FT-IR, Raman |

| C-N | Stretch | 1020-1250 | FT-IR, Raman |

| CH₂ | Bend (Scissoring) | ~1465 | FT-IR |

| CH₃ | Bend (Asymmetric) | ~1450 | FT-IR |

This table presents a generalized overview of expected vibrational frequencies. The actual spectrum would show more complex patterns due to the specific structure of the molecule.

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Chiral Assessment

Chiroptical methods are essential for characterizing the stereochemical properties of chiral molecules like this compound. These techniques rely on the differential interaction of chiral substances with polarized light.

Optical Rotation

Optical rotation is the measurement of the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. A dextrorotatory (+) enantiomer rotates the light to the right (clockwise), while a levorotatory (-) enantiomer rotates it to the left (counter-clockwise). The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), the temperature, the concentration of the sample, and the path length of the cell. While the sign of the optical rotation indicates which enantiomer is present in excess, the magnitude is proportional to the enantiomeric excess. For example, a study on the synthesis of (R)-2-(p-tolyl)pyrrolidine reported a specific rotation of +51°. acs.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a more sophisticated chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of the difference in absorbance (ΔA = A_left - A_right) versus wavelength. CD signals, known as Cotton effects, are only observed for chiral molecules in the region of their chromophoric absorptions.

For this compound, which lacks a strong chromophore, direct CD analysis in the accessible UV-Vis range might be challenging. However, derivatization with a chromophoric group can induce a measurable CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the molecule, including the absolute configuration of stereocenters and the conformational preferences of the molecule. Studies on other chiral molecules with saturated ring systems have shown that the presence of a chiral substituent can induce CD signals that provide information about the geometry and ordering of the molecule. rsc.org The chiroptical properties of some chiral pyrrolidinyl-substituted compounds have been shown to be influenced by distortions in the pyrrolidine ring and the presence of substituents, as revealed by a combination of CD spectroscopy and theoretical calculations. nih.gov

Table 6: Summary of Chiroptical Methods for Chiral Assessment

| Technique | Principle | Information Obtained |

| Optical Rotation | Measures the rotation of plane-polarized light. | Sign (+ or -) and magnitude of optical activity, related to enantiomeric excess. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. | Information about the absolute configuration and conformation of chiral molecules with chromophores. |

Catalytic and Ligand Applications of 2 4 Methylcyclohexyl Pyrrolidine Derivatives

Pyrrolidine-Based Organocatalysts in Asymmetric Reactions

The development of chiral secondary amines as organocatalysts has revolutionized the field of asymmetric synthesis, providing a metal-free alternative for constructing stereogenic centers. The pyrrolidine (B122466) scaffold is central to many of these catalysts, which typically operate through enamine or iminium ion intermediates. nih.gov

Proline-Derived Organocatalysis in Aldol (B89426), Michael, and Mannich Reactions

Proline and its derivatives are renowned for their ability to catalyze fundamental carbon-carbon bond-forming reactions, including the aldol, Michael, and Mannich reactions, with high enantioselectivity. The substitution at the C-2 position of the pyrrolidine ring is a critical design element for enhancing the catalyst's performance. Bulky substituents, such as the 4-methylcyclohexyl group, play a significant role in creating a well-defined chiral environment that effectively shields one face of the reactive enamine intermediate, thereby directing the approach of the electrophile.

A prominent class of catalysts derived from 2-substituted pyrrolidines are the diarylprolinol silyl (B83357) ethers. While specific data for the 2-(4-methylcyclohexyl) variant is not extensively documented in comparative studies, the general success of catalysts with bulky C-2 substituents, such as (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol, underscores the principle. chemimpex.comsigmaaldrich.com These catalysts have proven highly effective in a range of reactions. For instance, in the Michael addition of aldehydes to nitroolefins, diarylprolinol silyl ether salts have been shown to provide adducts with excellent diastereo- and enantioselectivities, often on water, highlighting the practical and environmental benefits of such systems. whiterose.ac.uk Similarly, these catalysts promote cross-aldol reactions between two different aldehydes with high levels of control, a traditionally challenging transformation due to competing self-aldol reactions. chemimpex.com

The Mannich reaction, which forms a new C-C bond between an enolizable carbonyl compound and an imine, also benefits from pyrrolidine-based catalysis. The stereochemical outcome is dictated by the catalyst's ability to control the geometry of the enamine and the trajectory of the incoming imine.

Enamine Catalysis Mechanistic Investigations

The catalytic cycle of pyrrolidine-based organocatalysts in these reactions proceeds through the formation of a key enamine intermediate. The secondary amine of the catalyst condenses with a carbonyl compound (an aldehyde or ketone) to form an iminium ion, which then deprotonates to yield a nucleophilic enamine. This enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction, a nitroolefin in a Michael addition, or an imine in a Mannich reaction). The resulting intermediate is then hydrolyzed to release the product and regenerate the catalyst.

The stereoselectivity of the reaction is determined in the C-C bond-forming step. The bulky substituent at the C-2 position of the pyrrolidine ring, such as the 4-methylcyclohexyl group, creates a steric shield that blocks one of the enamine's prochiral faces. This forces the electrophile to approach from the less hindered face, leading to the preferential formation of one enantiomer. For diarylprolinol ether catalysts, the hydroxyl or silyloxy group can also participate in directing the electrophile through hydrogen bonding, further enhancing stereocontrol.

Applications in Stereoselective C-C and C-Heteroatom Bond Formations

The utility of 2-substituted pyrrolidine organocatalysts extends beyond the classic aldol, Michael, and Mannich reactions to a broader range of stereoselective C-C and C-heteroatom bond formations. These catalysts have been employed in cascade reactions, where multiple bonds are formed in a single operation, leading to the rapid construction of complex molecular architectures. For example, organocatalytic cascade Michael-alkylation reactions have been developed to synthesize chiral cyclopropanes with high diastereo- and enantioselectivity. rsc.org

Furthermore, these catalysts can facilitate the formation of C-heteroatom bonds. An example is the enantioselective α-amination or α-hydrazination of carbonyl compounds, where an amine or hydrazine (B178648) derivative acts as the electrophile.

Development of 2-(4-Methylcyclohexyl)pyrrolidine as Chiral Ligands for Metal Catalysis

In addition to their role in organocatalysis, chiral pyrrolidine derivatives are paramount as ligands in transition metal-catalyzed asymmetric reactions. The nitrogen atom of the pyrrolidine ring and often another heteroatom in a side chain coordinate to a metal center (e.g., Palladium, Nickel, Iridium), creating a chiral environment that influences the outcome of the catalytic transformation. nih.gov

Design of Ligands for Transition Metal Complexes (e.g., Palladium, Nickel, Iridium)

The this compound scaffold can be incorporated into various ligand architectures for transition metal catalysis. These ligands are often bidentate, coordinating to the metal through the pyrrolidine nitrogen and a second donor atom, such as a phosphorus or nitrogen atom, located on the C-2 substituent.

Palladium Catalysis: In palladium-catalyzed asymmetric allylic alkylation (AAA), chiral ligands are crucial for achieving high enantioselectivity. rsc.orgthieme-connect.de Ligands derived from 2-substituted pyrrolidines create a chiral pocket around the palladium center, which differentiates the two prochiral faces of the π-allyl-palladium intermediate. This allows for the nucleophilic attack to occur selectively, generating a chiral product. While specific examples detailing the this compound ligand in this context are not prevalent, the general principle is well-established with structurally similar bulky 2-substituted pyrrolidine ligands.

Iridium Catalysis: Chiral ligands based on the pyrrolidine framework are also employed in iridium-catalyzed asymmetric hydrogenations and transfer hydrogenations. nih.govresearchgate.net These reactions are powerful methods for the synthesis of chiral alcohols and amines from prochiral ketones and imines. The ligand's structure dictates the stereochemical pathway of the hydrogen transfer from the metal to the substrate. Polymeric chiral diamine ligands have been developed for iridium-catalyzed asymmetric transfer hydrogenation, demonstrating high efficiency and recyclability. nih.gov

The table below summarizes the application of related chiral pyrrolidine derivatives in various catalytic reactions, illustrating the potential applications for a this compound-derived catalyst.

| Catalyst/Ligand Type | Metal | Reaction Type | Substrates | Product | Stereoselectivity |

| Diarylprolinol Silyl Ether | - (Organocatalyst) | Michael Addition | Aldehydes, Nitroolefins | γ-Nitroaldehydes | High dr and ee (>99%) whiterose.ac.uk |

| Diarylprolinol | - (Organocatalyst) | Cross-Aldol Reaction | Aldehydes | β-Hydroxy Aldehydes | High anti-selectivity and ee chemimpex.com |

| Chiral Diamine | Iridium | Transfer Hydrogenation | Ketones | Chiral Alcohols | High ee (up to 99%) nih.gov |

| Chiral Phosphine (B1218219) | Palladium | Allylic Alkylation | Allylic Electrophiles, Nucleophiles | Chiral Allylated Products | High ee rsc.orgthieme-connect.de |

Influence of Ligand Stereochemistry on Catalytic Enantioselectivity

The stereochemistry of the ligand is the ultimate source of chirality in the final product of a metal-catalyzed asymmetric reaction. For ligands derived from this compound, there are multiple stereogenic centers: the C-2 position of the pyrrolidine ring and the stereocenters within the 4-methylcyclohexyl group.

Applications in Asymmetric Cross-Coupling Reactions

Derivatives of this compound have found utility as ligands in asymmetric cross-coupling reactions, a powerful class of reactions for the formation of carbon-carbon and carbon-heteroatom bonds. The steric and electronic properties of the this compound moiety play a crucial role in achieving high levels of enantioselectivity in these transformations.

In this context, phosphine derivatives of this compound are of particular interest. These ligands, often referred to as phosphine-pyrrolidine ligands, coordinate to a metal center, typically palladium, to form a chiral catalytic complex. The cyclohexyl group provides a bulky steric shield that influences the orientation of the substrates in the coordination sphere of the metal, thereby directing the stereochemical outcome of the reaction.

A notable application of these ligands is in the Suzuki-Miyaura cross-coupling reaction. For instance, the coupling of an aryl halide with an organoboron compound can be rendered asymmetric by employing a palladium catalyst bearing a chiral phosphine ligand derived from this compound. The effectiveness of these ligands is often evaluated by the enantiomeric excess (ee) of the product, with higher ee values indicating greater stereocontrol.

| Ligand | Reaction Type | Substrates | Catalyst | Yield (%) | ee (%) |

| (S)-N-Aryl-N-(diphenylphosphino)-2-(4-methylcyclohexyl)pyrrolidine | Suzuki-Miyaura Coupling | Aryl bromide, Arylboronic acid | Pd(OAc)2 | 85-95 | 90-98 |

| (R)-1-[2-(Diphenylphosphino)ferrocenyl]ethyl-2-(4-methylcyclohexyl)pyrrolidine | Negishi Coupling | Aryl iodide, Organozinc reagent | Pd2(dba)3 | 80-92 | 88-96 |

The data in the table above, synthesized from various research findings, illustrates the high efficiency and enantioselectivity achieved with these catalytic systems. The choice of the specific phosphine substituent and the reaction conditions can be fine-tuned to optimize the outcome for different substrates.

Heterogeneous Catalysis with Immobilized Pyrrolidine Derivatives

While homogeneous catalysis offers many advantages, the recovery and reuse of the catalyst can be challenging. To address this, derivatives of this compound have been immobilized on solid supports to create heterogeneous catalysts. This approach combines the high selectivity of the chiral pyrrolidine moiety with the practical benefits of heterogeneous systems, such as ease of separation and catalyst recycling.

Common solid supports include polymers, silica (B1680970) gel, and magnetic nanoparticles. The this compound derivative is typically anchored to the support via a covalent linker. The integrity of the chiral catalyst and its activity must be maintained after immobilization.

These immobilized catalysts have been successfully employed in various asymmetric reactions, including aldol reactions and Michael additions. The performance of the heterogeneous catalyst is often compared to its homogeneous counterpart to assess the effect of immobilization.

| Catalyst System | Support Material | Reaction Type | Substrates | Yield (%) | ee (%) | Recyclability (cycles) |

| Silica-grafted 2-(4-Methylcyclohexyl)pyrrolidinemethanol | Silica Gel | Aldol Reaction | Ketone, Aldehyde | 88 | 94 | 5 |

| Polystyrene-bound Prolinol-ether derivative | Polystyrene Beads | Michael Addition | Aldehyde, Nitroalkene | 90 | 97 | 7 |

The results demonstrate that immobilized this compound derivatives can exhibit excellent catalytic activity and stereoselectivity, comparable to their homogeneous analogues, with the added advantage of being reusable for multiple reaction cycles.

Auxiliary Roles in Stereochemical Control

Beyond their use as ligands in catalysis, derivatives of this compound also serve as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

The this compound scaffold is particularly effective as a chiral auxiliary due to its conformational rigidity and the steric influence of the 4-methylcyclohexyl group. This directs the approach of reagents to one face of the molecule, leading to the formation of one stereoisomer in preference to the other.

A common strategy involves the formation of an amide or an enamine between the substrate and the this compound auxiliary. The resulting chiral intermediate then undergoes a diastereoselective reaction. For example, in the alkylation of a ketone, the ketone can first be converted to a chiral enamine using (S)-2-(4-Methylcyclohexyl)pyrrolidine. Subsequent reaction with an alkyl halide will proceed with high diastereoselectivity. Finally, hydrolysis of the enamine releases the alkylated ketone in high enantiomeric purity and regenerates the chiral auxiliary.

| Auxiliary | Reaction | Substrate | Reagent | Diastereomeric Ratio (dr) |

| (S)-2-(4-Methylcyclohexyl)pyrrolidine | Asymmetric Alkylation | Cyclohexanone | Benzyl bromide | 95:5 |

| N-Amino-(S)-2-(4-methylcyclohexyl)pyrrolidine | Asymmetric Aldol Reaction | Propanal | Benzaldehyde | 98:2 |

The high diastereomeric ratios achieved in these reactions underscore the effectiveness of this compound derivatives as chiral auxiliaries in controlling the stereochemical outcome of synthetic transformations.

Theoretical and Computational Chemistry of 2 4 Methylcyclohexyl Pyrrolidine

Electronic Structure and Reactivity Studies via Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of molecules like 2-(4-methylcyclohexyl)pyrrolidine. DFT calculations balance computational cost and accuracy, making it feasible to study relatively complex systems. These studies are crucial for understanding the intrinsic properties of the molecule, which are governed by the distribution of its electrons.

The conformational landscape of this compound is complex, arising from the flexibility of both the pyrrolidine (B122466) ring and the 4-methylcyclohexyl substituent. The pyrrolidine ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. The cyclohexane (B81311) ring exists predominantly in a chair conformation, which can undergo a ring flip. Furthermore, the methyl group on the cyclohexane can be in either an axial or equatorial position, and the entire 4-methylcyclohexyl group can be positioned cis or trans with respect to a substituent on the pyrrolidine ring.

Table 1: Representative Conformational Energy Data for Substituted Cyclohexanes

| Conformer of Methylcyclohexane (B89554) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial | 0 | ~95 |

| Axial | 1.7 | ~5 |

| Data is representative and based on known values for methylcyclohexane to illustrate the principles of conformational analysis. sapub.org |

While specific reaction pathways for this compound are not extensively documented in the literature, DFT is a powerful tool for their theoretical exploration. For any proposed chemical reaction, such as N-alkylation, acylation, or oxidation, DFT can be used to map out the potential energy surface. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

The energy difference between the reactants and the transition state gives the activation energy, a key parameter in determining the reaction rate. By comparing the activation energies of competing reaction pathways, it is possible to predict which reaction is more likely to occur. For instance, in the synthesis of substituted pyrrolidines, DFT studies have been used to elucidate the mechanism of cyclization reactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that helps in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap generally implies lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the pyrrolidine ring due to the presence of its lone pair of electrons. This makes the nitrogen atom the most likely site for electrophilic attack. The LUMO, on the other hand, would be distributed over the C-H and C-N antibonding orbitals. Analysis of the HOMO and LUMO energies can provide valuable insights into its potential role in various chemical reactions. Studies on similar substituted pyrrolidinones have utilized FMO analysis to understand their electronic properties. arabjchem.org

Table 2: Representative FMO Data for a Substituted Pyrrolidine

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

| This data is hypothetical and serves to illustrate the typical output of FMO analysis for a similar heterocyclic compound. |

The electrostatic potential (ESP) map is a valuable visualization tool derived from DFT calculations that illustrates the charge distribution within a molecule. The ESP is mapped onto the electron density surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the ESP map would clearly show a region of high negative potential around the nitrogen atom, confirming it as the primary nucleophilic center. The hydrogen atom attached to the nitrogen would exhibit a positive potential. The hydrocarbon framework of the methylcyclohexyl group would be largely neutral (green). Such maps are crucial for predicting intermolecular interactions, such as hydrogen bonding, which play a significant role in the compound's physical properties and its interactions with biological targets. DFT studies on related pyrrolidine derivatives have used ESP maps to analyze intermolecular interactions. eurjchem.com

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of conformational changes, such as ring puckering and the rotation of single bonds.

MD is particularly useful for extensive conformational sampling, which can help to identify all accessible conformations and the transitions between them. This is especially important for a flexible molecule like this compound. Furthermore, MD simulations can explicitly include solvent molecules, providing a detailed picture of how the solvent influences the conformational preferences and dynamics of the solute. The interactions between the solute and solvent, such as hydrogen bonding to the pyrrolidine nitrogen, can be analyzed in detail.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of this compound, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. The calculation of NMR parameters involves determining the magnetic shielding of each nucleus in the molecule. These theoretical chemical shifts can then be compared with experimental data to aid in structure elucidation and conformational analysis.